molecular formula C16H19N5 B11844154 9-Benzyl-N,N-diethyl-9H-purin-6-amine CAS No. 64456-05-9

9-Benzyl-N,N-diethyl-9H-purin-6-amine

Cat. No.: B11844154
CAS No.: 64456-05-9
M. Wt: 281.36 g/mol
InChI Key: PVFCKJFBWMIWEE-UHFFFAOYSA-N
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Description

9-Benzyl-N,N-diethyl-9H-purin-6-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This compound is characterized by a purine ring substituted with a benzyl group at the 9-position and diethylamine groups at the N,N-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-N,N-diethyl-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 9H-purin-6-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with diethylamine under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-N,N-diethyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or diethylamine groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted purine derivatives with different alkyl or aryl groups.

Scientific Research Applications

9-Benzyl-N,N-diethyl-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving purines.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 9-Benzyl-N,N-diethyl-9H-purin-6-amine involves its interaction with specific molecular targets, primarily enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to changes in the levels of purine nucleotides. This modulation affects various cellular processes, including DNA and RNA synthesis, cell division, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-9H-purin-6-amine
  • N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine
  • 9-Benzyl-N,N-dimethyl-9H-purin-6-amine

Uniqueness

9-Benzyl-N,N-diethyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethylamine groups enhances its solubility and reactivity compared to other similar compounds. Additionally, the benzyl group at the 9-position provides steric hindrance, affecting its interaction with molecular targets and influencing its overall activity.

Properties

CAS No.

64456-05-9

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

9-benzyl-N,N-diethylpurin-6-amine

InChI

InChI=1S/C16H19N5/c1-3-20(4-2)15-14-16(18-11-17-15)21(12-19-14)10-13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3

InChI Key

PVFCKJFBWMIWEE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1N=CN2CC3=CC=CC=C3

Origin of Product

United States

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